Cas no 1215809-13-4 (3-bromo-2-(2-chlorophenoxy)pyridine)

3-Bromo-2-(2-chlorophenoxy)pyridine is a halogenated pyridine derivative with significant utility in organic synthesis and pharmaceutical research. Its distinct molecular structure, featuring both bromine and chlorine substituents, enhances reactivity in cross-coupling reactions, making it a valuable intermediate for constructing complex heterocyclic compounds. The electron-withdrawing effects of the halogens improve electrophilic substitution efficiency, while the pyridine core provides a stable scaffold for further functionalization. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its ability to serve as a versatile building block. High purity and consistent quality ensure reliable performance in research and industrial applications.
3-bromo-2-(2-chlorophenoxy)pyridine structure
1215809-13-4 structure
Product Name:3-bromo-2-(2-chlorophenoxy)pyridine
CAS No:1215809-13-4
MF:C11H7BrClNO
MW:284.536381006241
MDL:MFCD14651748
CID:1213029
PubChem ID:55139156
Update Time:2025-05-19

3-bromo-2-(2-chlorophenoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-2-(2-chlorophenoxy)pyridine
    • CS-0442485
    • DB-165359
    • 1215809-13-4
    • AKOS006151832
    • DTXSID001294244
    • SS-4683
    • MDL: MFCD14651748
    • Inchi: 1S/C11H7BrClNO/c12-8-4-3-7-14-11(8)15-10-6-2-1-5-9(10)13/h1-7H
    • InChI Key: QGHSGSRIFOMKPV-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CN=C1OC1C=CC=CC=1Cl

Computed Properties

  • Exact Mass: 282.93995g/mol
  • Monoisotopic Mass: 282.93995g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 22.1Ų

3-bromo-2-(2-chlorophenoxy)pyridine Pricemore >>

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3-bromo-2-(2-chlorophenoxy)pyridine Related Literature

Additional information on 3-bromo-2-(2-chlorophenoxy)pyridine

3-Bromo-2-(2-Chlorophenoxy)Pyridine: A Comprehensive Overview

The compound 3-bromo-2-(2-chlorophenoxy)pyridine (CAS No. 1215809-13-4) is a highly specialized organic molecule with significant applications in various scientific and industrial fields. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and materials science. The structure of 3-bromo-2-(2-chlorophenoxy)pyridine consists of a pyridine ring substituted with a bromine atom at position 3 and a 2-chlorophenoxy group at position 2. These substituents confer the molecule with distinct electronic and steric properties, making it a valuable compound for research and development.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-bromo-2-(2-chlorophenoxy)pyridine through various methodologies. One notable approach involves the nucleophilic aromatic substitution reaction, where the bromine atom serves as a leaving group, facilitating the introduction of the 2-chlorophenoxy group. This method has been optimized to achieve high yields and selectivity, making it suitable for large-scale production. Researchers have also explored alternative routes, such as coupling reactions and oxidation techniques, to synthesize this compound with enhanced purity and stability.

The applications of 3-bromo-2-(2-chlorophenoxy)pyridine are diverse and impactful. In the field of pharmacology, this compound has been investigated as a potential lead molecule for drug discovery. Its ability to interact with specific biological targets, such as enzymes and receptors, has been explored in preclinical studies. For instance, recent research has highlighted its potential as an inhibitor of certain kinases involved in cancer progression. The bromine substituent plays a crucial role in modulating the molecule's bioactivity, while the 2-chlorophenoxy group enhances its solubility and permeability across biological membranes.

In agriculture, 3-bromo-2-(2-chlorophenoxy)pyridine has shown promise as a component in pest control agents. Its ability to disrupt insect nervous systems has been studied extensively, with results indicating potential efficacy against various agricultural pests. Moreover, the compound's stability under environmental conditions makes it a viable candidate for formulation into pesticides that can withstand harsh climatic conditions.

The environmental impact of 3-bromo-2-(2-chlorophenoxy)pyridine is another area of active research. Scientists have evaluated its biodegradation pathways under different environmental conditions, aiming to ensure its safe use without causing harm to ecosystems. Studies have demonstrated that the compound undergoes rapid microbial degradation under aerobic conditions, reducing its persistence in the environment.

From a materials science perspective, 3-bromo-2-(2-chlorophenoxy)pyridine has been explored as a building block for advanced materials such as polymers and coordination complexes. Its ability to form stable bonds with metal ions has led to its use in constructing metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.

In conclusion, 3-bromo-2-(2-chlorophenoxy)pyridine (CAS No. 1215809-13-4) is a versatile compound with significant potential across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as an important tool for future innovations in science and industry.

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